molecular formula C11H20N2O B13227609 2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide

2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide

Katalognummer: B13227609
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: RGTZKWKTGQBABI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide typically involves the reaction of cyclopropylamine with 4-methylpiperidine-3-carboxylic acid, followed by acylation with acetic anhydride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Cyclopropylamines or piperidine derivatives.

    Substitution: Various substituted cyclopropyl or piperidine compounds.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The exact mechanism of action for 2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-methylpiperidin-3-yl)acetamide: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups attached.

Uniqueness

2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide is unique due to its combination of a cyclopropyl group and a piperidine ring, which may confer specific biological activities and chemical reactivity not seen in other compounds .

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide

InChI

InChI=1S/C11H20N2O/c1-8-4-5-12-7-10(8)13-11(14)6-9-2-3-9/h8-10,12H,2-7H2,1H3,(H,13,14)

InChI-Schlüssel

RGTZKWKTGQBABI-UHFFFAOYSA-N

Kanonische SMILES

CC1CCNCC1NC(=O)CC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.